N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
説明
The compound N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide features a piperidine core substituted at the 1-position with a 1,2,5-thiadiazole heterocycle and at the 4-position with a 2,3-dihydrobenzofuran-5-sulfonamide moiety. This structure combines sulfur-containing heterocycles (thiadiazole) and sulfonamide groups, which are common in medicinal chemistry for targeting enzymes or receptors.
特性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-24(21,13-1-2-14-11(9-13)5-8-22-14)18-12-3-6-19(7-4-12)15-10-16-23-17-15/h1-2,9-10,12,18H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPBFRFXMKQQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
BG14509 (N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)
Structural Similarities :
- Both compounds share a piperidine ring and 2,3-dihydrobenzofuran-5-sulfonamide group.
- Sulfur-containing heterocycles (thiadiazole vs. thiophene) are present.
Key Differences :
- Substituent on Piperidine : The target compound has a 1,2,5-thiadiazole directly attached to the piperidine’s 1-position, whereas BG1459 features a thiophene-methyl group at the same position .
- Linker : BG1459 includes a methylene (-CH2-) linker between the piperidine and thiophene, absent in the target compound.
Hypothetical Implications :
- The electron-deficient thiadiazole in the target compound may enhance binding to polar active sites compared to the aromatic thiophene in BG1457.
Fentanyl Analogs (e.g., 2’-Fluoroortho-fluorofentanyl and 4’-Methyl Acetyl Fentanyl)
Structural Similarities :
Key Differences :
- Substituents : Fentanyl analogs feature phenethyl/phenylacetamide groups, linked to opioid receptor activity, whereas the target compound’s thiadiazole and benzofuran sulfonamide suggest divergent targets.
- Pharmacological Profile : Fentanyl analogs are potent µ-opioid receptor agonists, while the target compound’s sulfonamide and heterocyclic motifs are more typical of kinase or protease inhibitors.
Functional Divergence :
- Structural variations highlight how piperidine derivatives can be tailored for distinct therapeutic applications (e.g., analgesia vs. enzyme modulation).
N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide
Structural Similarities :
- Both compounds incorporate sulfonamide and piperidine groups.
Key Differences :
- Core Scaffold : The target compound uses a benzofuran-thiadiazole system, while the comparator employs a thiazole-pyridine-acetamide scaffold .
- Complexity : The compound has additional fluorophenyl and pyridine groups, likely increasing molecular weight and steric hindrance.
Data Table: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Research Findings and Hypotheses
- Thiadiazole vs. Thiophene : The thiadiazole’s electron-withdrawing nature may improve binding to charged residues in enzymatic pockets compared to thiophene’s aromatic π-π interactions .
- Sulfonamide Placement : The benzofuran-linked sulfonamide in the target compound could enhance solubility relative to fentanyl analogs, which lack polar groups .
- Limitations: No pharmacological data for the target compound is available in the provided evidence; comparisons remain structural and theoretical.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves coupling the thiadiazole-piperidine moiety to the dihydrobenzofuran-sulfonamide core. Key steps include:
- Cyclization of the 1,2,5-thiadiazole ring using phosphorus oxychloride or similar reagents under reflux conditions .
- Amidation or sulfonylation reactions to link the piperidine and benzofuran groups, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .
- Critical Parameters :
- Temperature control (e.g., 80–100°C for cyclization).
- Solvent polarity and catalyst selection to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and benzofuran moieties .
- HPLC-MS : For assessing purity and verifying molecular weight, especially given the compound’s sulfonamide group .
- X-ray Crystallography : To resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Initial Assays :
- Enzyme Inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and Stability : Use HPLC to monitor degradation in simulated physiological buffers .
- Controls : Include structurally related sulfonamides with known activities for comparative analysis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., carbonic anhydrase IX) .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole) with activity data to refine pharmacophores .
- Validation : Compare computational predictions with experimental IC₅₀ values to iteratively optimize lead compounds .
Q. How should researchers address contradictory data in biological activity across different assay systems?
- Troubleshooting Strategies :
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based assays if colorimetric methods yield inconsistent results .
- Membrane Permeability Studies : Use Caco-2 cell monolayers to assess whether poor cellular uptake explains discrepancies between in vitro and cell-based assays .
- Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may influence activity .
Q. What strategies are effective for resolving synthetic challenges, such as low yields in sulfonamide coupling steps?
- Optimization Tactics :
- Alternative Coupling Reagents : Replace EDCl/HOBt with PyBOP or HATU to improve amidation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., piperidine ring opening) and adjust protecting groups accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
